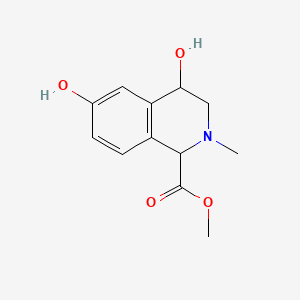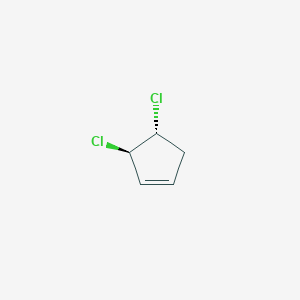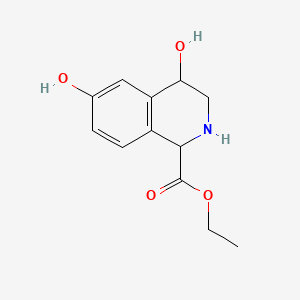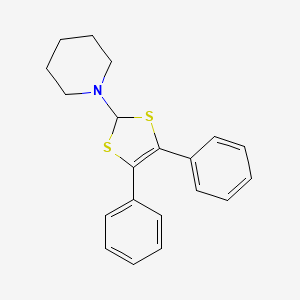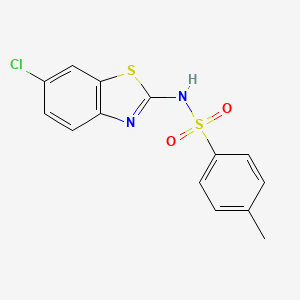
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has been studied for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 6-chloro-1,3-benzothiazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- N-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide
Uniqueness
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for specific therapeutic applications .
Properties
CAS No. |
35327-97-0 |
|---|---|
Molecular Formula |
C14H11ClN2O2S2 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O2S2/c1-9-2-5-11(6-3-9)21(18,19)17-14-16-12-7-4-10(15)8-13(12)20-14/h2-8H,1H3,(H,16,17) |
InChI Key |
HHTZVRAKFANCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


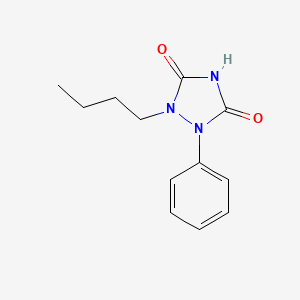

![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)

![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
